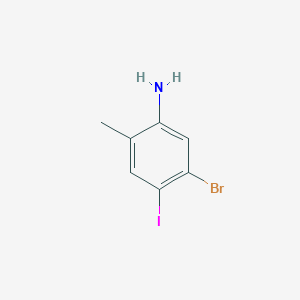

5-Bromo-4-iodo-2-methylaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C7H7BrIN |

|---|---|

分子量 |

311.95 g/mol |

IUPAC名 |

5-bromo-4-iodo-2-methylaniline |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 |

InChIキー |

RVOPFZVEVULAEL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1N)Br)I |

製品の起源 |

United States |

Palladium Catalyzed Cross Coupling Reactions E.g., Suzuki Miyaura Coupling :

It is anticipated that palladium-catalyzed cross-coupling reactions would proceed selectively at the more labile carbon-iodine bond before reacting at the carbon-bromine bond. The generally accepted catalytic cycle for a Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of 5-bromo-4-iodo-2-methylaniline to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

A plausible, albeit hypothetical, reaction scheme is presented below:

| Step | Description | Intermediate Structure (Hypothetical) |

| 1 | Oxidative Addition of Pd(0) to the C-I bond | [Pd(L)₂Br(C₆H₂(CH₃)(NH₂)I)] |

| 2 | Transmetalation with R-B(OH)₂ | [Pd(L)₂Br(C₆H₂(CH₃)(NH₂))R] |

| 3 | Reductive Elimination | R-(C₆H₂(CH₃)(NH₂)Br) + Pd(0)L₂ |

Buchwald Hartwig Amination:

This reaction would involve the coupling of an amine with 5-bromo-4-iodo-2-methylaniline, again likely proceeding selectively at the C-I bond. The catalytic cycle is similar to other palladium-catalyzed cross-couplings and involves:

Oxidative addition of the Pd(0) catalyst to the aryl-iodide bond.

Coordination of the incoming amine to the palladium center.

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Nucleophilic Aromatic Substitution Sna R :

Due to the presence of the electron-donating amino and methyl groups, 5-bromo-4-iodo-2-methylaniline is not highly activated towards traditional SNAr reactions, which typically require strong electron-withdrawing groups on the aromatic ring. However, under forcing conditions or with highly reactive nucleophiles, substitution could potentially occur. The mechanism would involve the attack of a nucleophile on the aromatic ring to form a Meisenheimer complex, followed by the departure of a halide leaving group. The relative leaving group ability (I > Br) would favor substitution at the iodo-substituted position.

Detailed Research Findings:

As of the latest literature search, there are no specific, detailed research findings, including kinetic data, computational modeling, or spectroscopic identification of intermediates, for the mechanistic investigations of transformations involving this compound. The information presented here is based on established mechanisms for analogous chemical systems. Further experimental and theoretical studies are required to elucidate the precise mechanistic details for this specific compound.

Reactivity Profiles and Transformative Chemistry of 5 Bromo 4 Iodo 2 Methylaniline

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For polyhalogenated substrates like 5-bromo-4-iodo-2-methylaniline, these reactions offer a strategic advantage. The differing reactivity of the carbon-halogen bonds allows for site-selective modifications, where one halogen can be functionalized while the other remains intact for subsequent transformations. nih.gov This sequential approach is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of complex target molecules. nih.govlibretexts.org Palladium-based catalysts are most commonly employed for these transformations due to their high functional group tolerance and robust catalytic activity. wikipedia.org

Palladium-catalyzed reactions are central to the synthetic utility of this compound, allowing for the selective formation of new bonds at the halogenated positions. The general order of reactivity for aryl halides in these couplings is I > Br > Cl, which permits the selective reaction at the C4-I bond over the C5-Br bond under controlled conditions.

Suzuki-Miyaura Coupling: This reaction creates carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgharvard.edu It is widely used due to its mild reaction conditions, the commercial availability of reagents, and high tolerance for various functional groups. nih.govlmaleidykla.lt For this compound, a Suzuki-Miyaura reaction can be performed selectively at the more reactive C-I bond, introducing an aryl, vinyl, or alkyl group at the C4 position while preserving the C-Br bond for a potential second coupling reaction. libretexts.org Even with the presence of an unprotected aniline (B41778), which can be challenging, efficient coupling is achievable with the appropriate choice of catalyst and conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a method for forming C(sp²)–C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Given the higher reactivity of the C-I bond, this compound can be selectively coupled with an alkyne at the C4 position. libretexts.org This reaction is highly valuable for synthesizing arylalkynes, which are important structures in pharmaceuticals and organic materials. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orgrsc.org Developed by Stephen Buchwald and John Hartwig, this method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction can be applied to this compound to introduce a new amino substituent, typically at the more reactive C-I position. This transformation is crucial for building complex molecules containing multiple nitrogen atoms, which are common in biologically active compounds. beilstein-journals.orgnih.gov

The table below summarizes the expected regioselective outcomes for these key palladium-catalyzed reactions on this compound under conditions optimized for selectivity.

| Coupling Reaction | Reagent | Expected Site of Primary Reaction | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ / Pd catalyst / Base | C4-Iodo | 4-Aryl/Alkyl-5-bromo-2-methylaniline |

| Sonogashira | R-C≡CH / Pd catalyst / Cu(I) / Base | C4-Iodo | 4-Alkynyl-5-bromo-2-methylaniline |

| Buchwald-Hartwig | R¹R²NH / Pd catalyst / Base | C4-Iodo | 4-(R¹R²-amino)-5-bromo-2-methylaniline |

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The selectivity observed in the reactions of this compound is determined primarily by the initial oxidative addition step.

Oxidative Addition : This is typically the rate-determining step of the catalytic cycle. nih.gov A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. nih.gov The rate of this step is highly dependent on the nature of the halogen, with the bond strength and polarizability being key factors. Carbon-halogen bond strengths increase in the order C-I < C-Br < C-Cl. Consequently, the C-I bond is weaker and more readily cleaved by the palladium catalyst than the C-Br bond. harvard.edu This difference in reactivity allows for the selective oxidative addition of palladium to the C-I bond of this compound, leaving the C-Br bond untouched. libretexts.org

Transmetalation : Following oxidative addition, the organic group from the coupling partner (e.g., the R group from the organoboron reagent in a Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. wikipedia.orgharvard.edu

Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple to form the final product with a new C-C or C-N bond. wikipedia.orgwikipedia.org This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

While palladium-catalyzed cross-coupling reactions are broadly applicable, their success is influenced by the nature of the substrates and the reaction conditions.

Substrate Scope : The Suzuki-Miyaura reaction accommodates a wide range of boronic acids and esters, including those with aryl, heteroaryl, alkenyl, and alkyl groups, and tolerates diverse functional groups like ketones, alcohols, and protected amines. nih.gov The Buchwald-Hartwig amination is compatible with a vast array of primary and secondary amines, including anilines, alkylamines, and heterocycles. wikipedia.orgrsc.org The Sonogashira coupling is effective for a variety of terminal alkynes. wikipedia.org

Limitations : A primary limitation is steric hindrance. Substrates with bulky groups near the reaction site may react slowly or not at all. nih.gov For instance, while many alkyl boronates are suitable for Suzuki coupling, highly hindered ones like isopropyl or cyclohexyl boronates may fail to give the desired product. nih.gov Furthermore, certain functional groups can be incompatible with the reaction conditions; for example, strong bases like potassium tert-butoxide (KOt-Bu) used in some Buchwald-Hartwig protocols may not be compatible with base-sensitive groups like esters. libretexts.org The stability of the coupling partners is also a factor; some boronic acids, for instance, are prone to protodeboronation (cleavage of the C-B bond by a proton source), especially at higher temperatures, which leads to low product yields. mit.edu

Nucleophilic Aromatic Substitution Reactions of Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The aniline core of this compound contains two electron-donating groups: the amino (-NH₂) group and the methyl (-CH₃) group. These groups increase the electron density of the aromatic ring, which destabilizes the anionic intermediate required for the SNAr mechanism. libretexts.org Consequently, the halogenated positions on this compound are deactivated towards SNAr, and this type of reaction is not a synthetically viable pathway for this compound under typical conditions.

Electrophilic Aromatic Substitution Reactions on the Aniline Core

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The existing substituents on the ring dictate the rate and regioselectivity of the reaction. Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the rate. wikipedia.org

In this compound, the amino and methyl groups are both activating and ortho, para-directing. The amino group is a particularly powerful activator. The halogen substituents (bromo and iodo) are deactivating but also direct ortho and para. The molecule has two unsubstituted positions available for substitution: C3 and C6.

The directing effects of the substituents are summarized below:

-NH₂ (at C1) : Strongly activating; directs to C2 (blocked), C4 (blocked), and C6 .

-CH₃ (at C2) : Activating; directs to C3 and C6 (para).

-I (at C4) : Deactivating; directs to C3 and C5 (blocked).

-Br (at C5) : Deactivating; directs to C4 (blocked) and C6 .

The combined influence of these groups strongly favors electrophilic attack at the C6 position . This position is activated by the ortho-directing amino group, the para-directing methyl group, and the ortho-directing bromo group. The powerful activating effect of the amino group is the dominant factor, making C6 the most nucleophilic site on the ring. Therefore, reactions such as nitration, sulfonation, or further halogenation would be expected to occur predominantly at this position. youtube.commasterorganicchemistry.com

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | C1 | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | C2 | Activating | Ortho, Para |

| Iodo (-I) | C4 | Deactivating | Ortho, Para |

| Bromo (-Br) | C5 | Deactivating | Ortho, Para |

| Predicted Site of Attack | C6 | Most Electron-Rich | Favored by -NH₂, -CH₃, and -Br |

Derivatization via the Amino Group (e.g., Schiff Base Formation)

The primary amino group of this compound is a key functional handle for further derivatization. One of the most common reactions involving a primary aniline is its condensation with an aldehyde or a ketone to form an imine, also known as a Schiff base. scispace.comnanobioletters.com This reaction typically proceeds under mild, often acid-catalyzed, conditions.

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. The resulting Schiff bases are versatile intermediates in their own right. scispace.com They can serve as ligands for the formation of metal complexes or be subjected to reduction to form secondary amines or hydrolysis to regenerate the aniline. recentscientific.com This reactivity allows for the introduction of a wide variety of molecular fragments onto the aniline nitrogen, further expanding the synthetic utility of the this compound scaffold. researchgate.net

Mechanistic Investigations of this compound Transformations

The reactivity of this compound is predicated on the presence of three key functional groups: an amino group, a bromo substituent, and an iodo substituent, all attached to a methyl-substituted benzene (B151609) ring. The interplay of the electronic and steric effects of these groups dictates the compound's behavior in chemical reactions. The halogens, bromine and iodine, offer two potential sites for cross-coupling reactions, with the carbon-iodine bond typically being more reactive than the carbon-bromine bond in palladium-catalyzed processes. The amino group can act as a directing group and can also undergo N-functionalization reactions.

Given the absence of direct mechanistic studies on this compound, this section will discuss the generally accepted mechanisms for key transformations that analogous dihalogenated anilines undergo. It is important to note that these are generalized pathways and the specific kinetics and intermediates for this compound may vary.

Hypothetical Mechanistic Pathways:

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For 5-Bromo-4-iodo-2-methylaniline, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons. The aromatic region would feature two signals for the two aromatic protons. Due to their different neighboring substituents (bromine and iodine), they would appear as distinct singlets. The methyl group protons (-CH₃) would yield a single sharp peak in the aliphatic region, typically around 2.0-2.5 ppm. The amine group protons (-NH₂) would appear as a broad singlet, the chemical shift of which can be variable and is sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, seven distinct signals would be anticipated: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bonded to the iodine (C4) would be expected at a low field (around 80-90 ppm), while the carbon bonded to bromine (C5) would appear further downfield. The carbons attached to the amino (C2) and methyl (C1) groups would also have characteristic chemical shifts, allowing for the complete assignment of the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H (H3) | ~6.5-7.0 | Singlet |

| Aromatic-H (H6) | ~7.0-7.5 | Singlet |

| Methyl (-CH₃) | ~2.1 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₃) | ~17 |

| C2 (-NH₂) | ~145 |

| C3 (-H) | ~130 |

| C4 (-I) | ~85 |

| C5 (-Br) | ~115 |

| C6 (-H) | ~140 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₇H₇BrIN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. The nominal molecular weight is approximately 311.94 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which would result in two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) would likely induce characteristic fragmentation pathways. Common fragmentation would involve the loss of the halogen substituents. The weaker carbon-iodine bond would be expected to cleave readily, leading to a significant fragment corresponding to the loss of an iodine radical ([M-I]⁺). Subsequent or alternative fragmentation could involve the loss of a bromine radical ([M-Br]⁺). Other potential fragmentation pathways include the loss of a methyl radical ([M-CH₃]⁺) or cleavage of the amine group.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~312 / 314 |

| [M-I]⁺ | Loss of Iodine | ~185 / 187 |

| [M-Br]⁺ | Loss of Bromine | ~233 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group would be prominent, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would be found just below 3000 cm⁻¹. In the fingerprint region (below 1600 cm⁻¹), aromatic C=C stretching vibrations would appear around 1600-1450 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-Br and C-I stretching vibrations would be found at lower frequencies, typically in the 600-500 cm⁻¹ and below 500 cm⁻¹ regions, respectively.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to show strong Raman signals.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR | 3300 - 3500 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-N Stretch | IR | 1250 - 1350 |

| C-Br Stretch | IR, Raman | 500 - 600 |

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. It is particularly useful for studying conjugated systems, such as the aromatic ring in this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands characteristic of a substituted aniline (B41778). Aniline itself shows a strong primary absorption band (π → π* transition) around 230-240 nm and a weaker secondary band around 280-290 nm. The presence of the methyl, bromo, and iodo substituents would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to their electronic effects on the aromatic system.

While this compound is noted as an intermediate for synthesizing highly fluorescent materials, its intrinsic fluorescence characteristics are not extensively documented. nih.gov If the compound is fluorescent, a fluorescence spectrum would be recorded by exciting the molecule at one of its absorption maxima and measuring the emitted light at longer wavelengths. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, which is an important photophysical parameter. The fluorescence quantum yield, which measures the efficiency of the fluorescence process, could also be determined.

Table 5: Predicted Electronic Spectroscopy Properties for this compound

| Property | Predicted Value |

|---|---|

| λ_max (π → π*) | ~240 - 260 nm |

| λ_max (n → π*) | ~290 - 310 nm |

Computational Chemistry and Theoretical Studies of 5 Bromo 4 Iodo 2 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT provides a feasible method to calculate various electronic properties that are crucial for predicting chemical reactivity. For 5-bromo-4-iodo-2-methylaniline, DFT calculations can elucidate the influence of its substituent groups—bromo, iodo, methyl, and amino—on the electron density distribution of the aromatic ring.

Research on similar substituted anilines demonstrates that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict key electronic parameters. nih.govresearchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

The distribution of these frontier orbitals is also informative. For anilines, the HOMO is typically localized over the benzene (B151609) ring and the nitrogen atom of the amino group, reflecting their electron-donating nature. The LUMO is usually distributed over the aromatic ring, indicating that this is the region most susceptible to nucleophilic attack. The presence of electron-withdrawing halogens (bromine and iodine) would be expected to lower both the HOMO and LUMO energy levels and influence their spatial distribution.

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the amino group due to its lone pair of electrons, and also around the halogen atoms, indicating sites susceptible to electrophilic attack or involvement in intermolecular interactions. Positive potential (blue) would be expected around the hydrogen atoms of the amino group.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative predictions of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations on related haloanilines have been used to rationalize their reactivity in various chemical transformations. researchgate.netresearchgate.net

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability; higher energy suggests greater ease of oxidation. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability; lower energy suggests greater ease of reduction. |

| HOMO-LUMO Gap | 4.9 eV | Correlates with chemical stability; a smaller gap implies higher reactivity. |

| Electronegativity (χ) | 3.35 eV | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | 2.45 eV | Measures resistance to change in electron distribution; higher value indicates greater stability. |

| Electrophilicity Index (ω) | 2.29 eV | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are illustrative examples based on typical DFT calculations for similarly substituted anilines and are not from a direct study on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions within a specified environment (e.g., in a solvent or a crystal lattice).

For a semi-rigid molecule like this compound, MD simulations can explore its conformational landscape. Key areas of flexibility include the rotation of the methyl group (-CH₃) and the pyramidalization or rotation of the amino group (-NH₂). MD simulations can determine the preferred orientations of these groups and the energy barriers associated with their rotation, which can influence the molecule's packing in a solid state and its interactions in solution.

A crucial application of MD for this compound would be the study of its intermolecular interactions. The crystal structure of this compound reveals the presence of N—H⋯N hydrogen bonds linking adjacent molecules. nih.govnih.gov MD simulations can expand on this static picture by modeling the dynamics of these hydrogen bonds. Furthermore, the presence of bromine and especially iodine atoms introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. researchgate.netrsc.org MD simulations could be used to investigate the strength and geometry of potential C—I···N or C—Br···N halogen bonds between molecules of this compound, or between it and other molecules, which could be significant for crystal engineering or molecular recognition.

| Interaction Type | Interacting Atoms | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H ··· N | 2.9 - 3.5 | Influences crystal packing and solubility. nih.gov |

| Halogen Bond (Iodine) | C-I ··· N/O | 3.0 - 3.8 | A directional interaction that can be exploited in supramolecular chemistry. |

| Halogen Bond (Bromine) | C-Br ··· N/O | 3.1 - 3.9 | Weaker than iodine-mediated halogen bonds but can still influence molecular assembly. |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | 3.5 - 4.0 | Contributes to the stability of the crystal lattice. |

Note: The data represents typical ranges for these interactions and illustrates what could be studied for this compound using MD simulations.

Quantitative Structure-Activity Relationships (QSAR) in Related Analogues: A Chemical Structure Perspective

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties, such as toxicity. These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression analysis to find a mathematical equation that links these descriptors to the observed activity.

While no specific QSAR models for this compound have been published, extensive QSAR studies have been conducted on substituted anilines to predict their toxicity to various organisms. scientific.netoup.comresearchgate.net These studies have identified several key descriptors that govern the toxicity of anilines:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log KOW or log P), hydrophobicity is crucial for a molecule's ability to cross biological membranes. The presence of two large halogen atoms (Br and I) in this compound would significantly increase its hydrophobicity compared to aniline (B41778) itself.

Steric Descriptors: The size and shape of the molecule, influenced by the bulky iodine and bromine atoms, can affect its ability to bind to a specific biological target.

A QSAR model for analogues of this compound would involve synthesizing a series of related compounds, measuring their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive model. Such a model could then be used to estimate the activity of new, unsynthesized analogues and to understand the structural features that are most important for the desired property.

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly those based on DFT, are highly effective at predicting various spectroscopic parameters, providing a powerful complement to experimental characterization. github.com Calculations can help in the assignment of complex spectra and provide a deeper understanding of the relationships between molecular structure, vibrational modes, and electronic transitions.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. These calculations produce a set of normal modes, each with a corresponding frequency and intensity, which can be directly compared to experimental Infrared (IR) and Raman spectra. Studies on closely related molecules like 2-bromo-4-methylaniline and other chloro-substituted anilines have shown that methods like B3LYP with basis sets such as 6-311++G(d,p) yield theoretical spectra that are in excellent agreement with experimental data, often after applying a scaling factor to account for anharmonicity and other systematic errors. nih.govresearchgate.net

For this compound, specific vibrational modes of interest would include:

N-H stretching and bending modes of the amino group.

C-H stretching and bending modes of the methyl group and the aromatic ring.

C-N, C-Br, and C-I stretching modes, which are sensitive to the electronic environment.

Aromatic ring breathing and puckering modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Description |

| N-H Asymmetric Stretch | ~3450 | Stretching of the two N-H bonds out of phase. |

| N-H Symmetric Stretch | ~3360 | Stretching of the two N-H bonds in phase. |

| C-H Aromatic Stretch | 3050 - 3100 | Stretching of the C-H bonds on the phenyl ring. |

| C-H Methyl Stretch | 2920 - 2980 | Stretching of the C-H bonds in the methyl group. |

| N-H Scissoring | ~1620 | Bending mode of the amino group. |

| C=C Ring Stretch | 1400 - 1600 | Stretching modes of the aromatic ring framework. |

| C-N Stretch | ~1280 | Stretching of the bond between the ring and the amino group. |

| C-Br Stretch | ~650 | Stretching of the carbon-bromine bond. |

| C-I Stretch | ~550 | Stretching of the carbon-iodine bond. |

Note: These wavenumbers are illustrative and based on DFT calculations for analogous halogenated anilines. nih.govresearchgate.net The exact values would require a specific calculation for this compound.

NMR Spectroscopy: Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. github.io By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules with overlapping signals, and can aid in confirming the correct chemical structure.

Applications in Complex Molecular Architecture and Materials Science

Utilization as a Synthetic Synthon for Spirosilabifluorene Derivatives

A primary application of 5-Bromo-4-iodo-2-methylaniline is its role as a key intermediate in the synthesis of asymmetric spirosilabifluorene (SSF) derivatives. nih.gov These compounds are of significant interest in materials science due to their unique three-dimensional spiro-conjugated structure, which imparts high thermal stability and specific optoelectronic properties.

The synthesis leverages the differential reactivity of the carbon-bromine and carbon-iodine bonds. The process typically involves a multi-step sequence where the aniline (B41778) is transformed into a dibromobiphenyl or diiodobiphenyl intermediate through selective coupling reactions. This biphenyl (B1667301) derivative then undergoes intramolecular cyclization to form the fluorene (B118485) core. The spiro center, containing a silicon atom, is constructed by reacting the fluorenyl dianion with a suitable silicon tetrachloride derivative. The asymmetry in the final spirosilabifluorene molecule can be traced back to the specific substitution pattern of the starting aniline, making this compound a crucial component for creating highly fluorescent, solid-state materials. nih.gov

Table 1: Key Synthetic Steps for Spirosilabifluorene Derivatives

| Step | Reaction Type | Role of this compound | Resulting Structure |

|---|---|---|---|

| 1 | Diazotization/Sandmeyer Reaction | The amino group is converted to a halide. | Dihalogenated toluene (B28343) derivative |

| 2 | Suzuki or Ullmann Coupling | Forms a biphenyl linkage. | Substituted biphenyl precursor |

| 3 | Intramolecular Cyclization | Forms the rigid fluorene core. | Fluorene intermediate |

Role in the Construction of Heterocyclic Systems (e.g., Quinoline (B57606) Derivatives, Indoles)

The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

Indole (B1671886) Derivatives: The aniline moiety serves as a direct precursor for the construction of the indole ring system. google.com Classic indole syntheses, such as the Bartoli or Larock indole synthesis, can be adapted for this substituted aniline. For instance, the amino group can react with a ketone or alkyne in the presence of a catalyst to form the pyrrole (B145914) ring fused to the benzene (B151609) core. The bromo and iodo substituents are carried through the synthesis, providing handles for further functionalization of the final indole product, such as in the synthesis of 5-bromoindole (B119039) derivatives. researchgate.netbeilstein-archives.org The synthesis of 5-bromo-7-methylindole, for example, can be achieved from 4-bromo-2-methylaniline (B145978) through iodination, followed by a Sonogashira coupling and subsequent ring-closing reaction. google.com

Quinoline Derivatives: Quinolines can be synthesized from anilines through reactions like the Doebner-von Miller or Combes quinoline synthesis. In these pathways, the aniline nitrogen and the adjacent aromatic carbon participate in the formation of the new heterocyclic ring. This compound can react with α,β-unsaturated carbonyl compounds or β-diketones under acidic conditions to yield highly substituted quinoline derivatives. The resulting bromo-iodo-methyl-quinolines are valuable platforms for developing new therapeutic agents or specialized organic materials.

Integration into Advanced Organic Materials (e.g., Fluorescent Derivatives)

The utility of this compound extends to the creation of advanced organic materials, particularly those with tailored photophysical properties. The compound is an important intermediate for synthesizing highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. nih.gov The incorporation of heavy atoms like bromine and iodine into an aromatic system can influence the electronic properties of the resulting materials, including their fluorescence and phosphorescence characteristics, by promoting intersystem crossing.

The halogen substituents also serve as reactive sites for introducing other functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic tuning of the electronic and steric properties of the final material, enabling the design of molecules with specific absorption and emission wavelengths, high quantum yields, and improved charge transport properties for applications in organic light-emitting diodes (OLEDs) and sensors.

Exploration in Medicinal Chemistry Building Blocks for Structure-Activity Relationship Studies (focus on chemical modification potential)

In medicinal chemistry, the development of new drugs relies heavily on structure-activity relationship (SAR) studies, which explore how modifying a molecule's chemical structure affects its biological activity. this compound is an excellent scaffold for such studies due to its multiple, distinct points for chemical modification.

The presence of two different halogens, bromine and iodine, offers orthogonal reactivity. The carbon-iodine bond is typically more reactive in cross-coupling reactions than the carbon-bromine bond, allowing for selective functionalization at the C-4 position. Subsequently, the C-5 position can be modified. The amino group can be acylated, alkylated, or used as a nucleophile in various reactions. The methyl group can also be modified, though it is less straightforward. This chemical modification potential allows medicinal chemists to systematically generate a library of analogues where each part of the molecule is varied. By testing these analogues, researchers can determine which structural features are essential for biological activity, leading to the optimization of lead compounds with improved potency and reduced side effects. For example, the bromination of many natural compounds is associated with increased biological activity, and 5-bromoindole derivatives have shown antiproliferative activity. beilstein-archives.org

Contribution to Agrochemical Intermediate Synthesis (focus on chemical transformations)

Similar to its role in pharmaceuticals, this compound is a precursor for agrochemical intermediates. Halogenated anilines are common building blocks in the synthesis of pesticides, herbicides, and fungicides. echemi.com The chemical transformations enabled by the functional groups of this molecule are key to its utility.

The amino group can be converted into a variety of other functionalities. For example, diazotization followed by substitution (Sandmeyer reaction) can replace the amino group with halides, cyano, or hydroxyl groups. The aryl halide moieties are prime candidates for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex carbon-carbon and carbon-heteroatom bonds. These transformations allow for the assembly of the complex molecular frameworks often required for potent agrochemical activity. The ability to selectively react one halogen over the other provides a strategic advantage in multi-step syntheses of sophisticated crop protection agents.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Pathways for Halogenated Anilines

The synthesis of halogenated anilines, including 5-Bromo-4-iodo-2-methylaniline, is undergoing a paradigm shift towards more environmentally benign and efficient methodologies. Traditional methods like electrophilic aromatic substitution often struggle with issues of regioselectivity and the use of hazardous reagents, especially with highly activated rings like anilines. nih.gov

Future research is focused on overcoming these limitations. One promising avenue is the development of metal-free, one-pot reactions that reduce waste and simplify purification. nih.govacs.org For instance, methods for converting anilines to aryl bromides and iodides without the need to isolate diazonium salts represent a significant advance over classic Sandmeyer-type reactions. nih.gov Another innovative strategy involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides, which allows for highly regioselective halogenation under mild conditions. nih.govnih.gov

Enzymatic halogenation is also an emerging trend, offering unparalleled selectivity under ambient conditions. researchgate.net The use of halogenating enzymes, such as FAD-dependent halogenases, could provide a green chemistry approach to producing complex halogenated anilines. researchgate.netdtu.dk These biological systems avoid harsh reagents and can lead to highly specific halogenation patterns. dtu.dk

| Feature | Traditional Halogenation | Emerging Sustainable Pathways |

| Reagents | Elemental halogens, strong acids, metal catalysts | N-halosuccinimides, N-oxides, enzymes, halide salts nih.govnih.govresearchgate.net |

| Conditions | Often harsh (high temp., strong acid) | Mild, ambient temperature, aqueous or green solvents nih.govresearchgate.netacs.org |

| Selectivity | Can be low, leading to mixtures of isomers nih.gov | High regioselectivity nih.govdtu.dk |

| Byproducts | Significant inorganic and organic waste | Reduced waste, often atom-economical nih.govtechnion.ac.il |

| Catalyst | Often homogeneous, non-recyclable metals | Metal-free, enzymatic, or recyclable catalysts nih.govacs.org |

Expanding the Scope of Catalytic Transformations and C-H Functionalization

The bromine and iodine substituents on this compound make it an excellent substrate for a wide range of catalytic cross-coupling reactions. However, future research is moving beyond established methods toward the direct functionalization of carbon-hydrogen (C-H) bonds, which represents a more atom-economical approach to creating molecular complexity.

Palladium-catalyzed C-H functionalization, for example, has been used for the meta-chlorination of aniline (B41778) derivatives through the use of a norbornene mediator and a specialized pyridone-based ligand. nih.gov Similar strategies could be adapted to functionalize the available C-H positions on the this compound ring. Furthermore, iodine-mediated C-H functionalization offers a metal-free alternative for activating specific C-H bonds, as demonstrated in the synthesis of isatins. technion.ac.ilorganic-chemistry.org

The development of new catalytic systems that can selectively activate one halogen over the other (C-I vs. C-Br) in coupling reactions is another key research direction. This would allow for the stepwise and controlled introduction of different functional groups, greatly expanding the synthetic utility of di-halogenated compounds like this compound. Research into versatile palladium catalyst systems continues to yield efficient methods for coupling various substituted anilines. mdpi.com

Advanced Characterization Techniques for Solid-State Properties and Polymorphism

The solid-state properties of molecular materials are governed by their crystal packing and intermolecular interactions. For halogenated anilines, hydrogen bonds (from the -NH2 group) and halogen bonds (from the bromine and iodine atoms) are crucial in directing supramolecular assembly. nih.govresearchgate.netacs.org The compound this compound has been characterized by single-crystal X-ray diffraction, revealing its molecular structure and packing in the solid state. nih.govnih.gov

Future research will employ more advanced characterization techniques to probe these interactions and understand phenomena like polymorphism—the ability of a compound to exist in multiple crystalline forms. Each polymorph can have different physical properties. Techniques such as solid-state NMR, variable-temperature X-ray diffraction, and differential scanning calorimetry (DSC) will be essential for identifying and characterizing different polymorphic forms. mdpi.com Understanding polymorphism is critical for developing functional materials with consistent and predictable properties. Theoretical and experimental studies on perhalogenated anilines have demonstrated their capacity as bifunctional donors for both hydrogen and halogen bonds, highlighting the complexity and tunability of their intermolecular interactions. nih.govacs.org

| Property | This compound Crystal Data nih.gov |

| Formula | C₇H₇BrIN |

| Molecular Weight | 311.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 26.831 (5) |

| Unit Cell b (Å) | 5.3920 (11) |

| Unit Cell c (Å) | 12.217 (2) |

| Unit Cell β (°) | 98.05 (3) |

| Volume (ų) | 1750.1 (6) |

| Z (molecules/cell) | 8 |

Predictive Modeling for Novel Derivatives and Reactivity Landscapes

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and development of new molecules and materials. mit.edu For derivatives of this compound, predictive modeling can be used to explore vast chemical spaces and identify candidates with desired properties before undertaking costly and time-consuming laboratory synthesis.

Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and reactivity. nih.govbeilstein-journals.org For instance, DFT can help predict the relative reactivity of the C-I and C-Br bonds in cross-coupling reactions or the preferred sites for further C-H functionalization. Machine learning (ML) models, trained on large datasets of chemical reactions and properties, are being developed to predict chemical reactivity with increasing accuracy. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can predict the second-order rate constants for reactions between halogenated compounds and reactive species. nih.gov Such models provide powerful tools for understanding and predicting the behavior of halogenated anilines in various chemical environments. nih.gov

Design and Synthesis of this compound-based Functional Materials with Tunable Properties

The unique electronic and structural features of this compound make it an attractive building block for advanced functional materials. It is already known to be an important intermediate for synthesizing highly fluorescent solid-state materials. nih.gov The presence of both a hydrogen-bond donor (-NH2) and two different halogen-bond donors (-Br and -I) provides a rich toolkit for crystal engineering. nih.gov The strength of halogen bonds increases with the size of the halogen atom (I > Br), allowing for directional and tunable control over supramolecular architecture. nih.gov

Future research will focus on leveraging these properties to design and synthesize novel materials. This includes:

Nonlinear Optical (NLO) Materials: Halogenated aniline oligomers have shown promise for NLO applications, and derivatives of this compound could be designed to enhance these properties. ccsenet.org

Organic Semiconductors: The ability to form ordered solid-state structures through halogen and hydrogen bonding is crucial for charge transport in organic electronics. Tuning the substitution pattern on the aniline ring can modulate the electronic properties and packing of these materials.

Photosensitizers: Halogenation is a known strategy to enhance intersystem crossing in organic dyes, leading to efficient generation of singlet oxygen. rsc.org Iodinated aniline-based squaraine dyes, for example, have shown high quantum yields for singlet oxygen, suggesting potential applications in photodynamic therapy. rsc.org

By strategically modifying the this compound core and controlling its assembly in the solid state, researchers aim to create a new generation of functional organic materials with precisely tailored optical, electronic, and physical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-iodo-2-methylaniline, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sequential halogenation of 2-methylaniline. Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by iodination via electrophilic substitution with iodine monochloride (ICl). The amine group must be protected (e.g., acetylation) to prevent side reactions. Purification is critical; recrystallization from ethanol or methanol is recommended due to the compound’s moderate solubility. Purity (>95%) can be verified via HPLC or GC-MS, with characterization by -NMR (δ ~5.2 ppm for NH) and -NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry, including planarity of substituents (mean deviation: 0.0040–0.0120 Å from the phenyl plane) and weak N–H⋯N hydrogen bonds (3.300 Å) .

- NMR : -NMR identifies NH protons and methyl groups, while -NMR distinguishes halogenated carbons (C-Br: ~115 ppm; C-I: ~95 ppm).

- IR spectroscopy : Confirms NH stretches (~3400 cm) and C-I/Br vibrations (500–700 cm) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : The compound is light- and moisture-sensitive. Store under argon at 2–8°C in amber vials. Use anhydrous solvents (e.g., THF, DCM) for reactions. Regularly monitor purity via TLC (silica gel, hexane:ethyl acetate 4:1) .

Advanced Research Questions

Q. How do the weak hydrogen bonds in the crystal structure influence its physicochemical properties?

- Methodological Answer : The N–H⋯N interactions (3.300 Å) contribute to crystal packing density, affecting melting point (mp ~155–156°C) and solubility. Computational modeling (DFT) can predict how modifying substituents (e.g., replacing Br with Cl) alters intermolecular forces. Experimental validation via DSC and solubility assays in polar vs. nonpolar solvents is recommended .

Q. What strategies resolve contradictions in crystallographic data between studies?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from refinement protocols (e.g., SHELXL vs. OLEX2). Cross-validate using:

- High-resolution data : Collect diffraction data at synchrotron sources to reduce noise.

- Complementary techniques : Pair X-ray data with neutron diffraction or solid-state NMR to resolve hydrogen atom positions .

Q. How do bromine and iodine substituents direct reactivity in cross-coupling reactions?

- Methodological Answer : The Br and I groups act as orthogonal leaving groups. Iodine undergoes faster oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), while bromine allows sequential functionalization. Compare yields using Pd(PPh) (for I) vs. Buchwald-Hartwig conditions (for Br). Monitor regioselectivity via -NMR if fluorinated partners are used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。